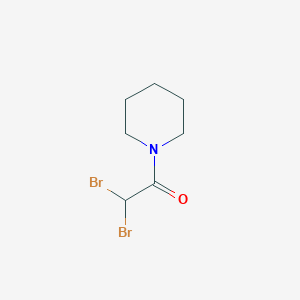

Piperidine, 1-(dibromoacetyl)-

Description

Significance of Piperidine (B6355638) Nucleus in Chemical Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. wikipedia.orgresearchgate.net Its importance stems from its widespread presence in nature and its utility as a synthetic building block.

Ubiquitous Structural Feature in Natural and Synthetic Compounds

The piperidine motif is a common structural feature in a vast array of natural products, particularly alkaloids found in plants like black pepper. wikipedia.orgresearchgate.net This prevalence in nature has inspired chemists to incorporate the piperidine scaffold into a multitude of synthetic compounds, recognizing its favorable pharmacological properties. researchgate.netnih.gov The inherent three-dimensionality of the piperidine ring is a key attribute, offering a scaffold to build complex molecules. news-medical.net

Role as Key Synthetic Fragments and Building Blocks in Medicinal Chemistry

In the pharmaceutical industry, piperidine and its derivatives are among the most important synthetic fragments for drug design. nih.govnih.gov Their incorporation into molecules can enhance properties such as membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net The versatility of the piperidine ring allows for the creation of diverse derivatives with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netijnrd.org Consequently, the development of efficient methods for the synthesis of substituted piperidines is a critical task in modern organic chemistry. nih.gov

Contextualizing N-Acylated Piperidines within Heterocyclic Chemistry

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, are fundamental to chemistry and biology. Piperidine is a prime example of a nitrogen-containing heterocycle. nih.gov The acylation of the nitrogen atom in the piperidine ring to form an N-acylated piperidine introduces an amide functional group. This modification significantly influences the compound's electronic properties, reactivity, and potential biological activity. ontosight.ainih.gov The N-acyl group can alter the basicity of the piperidine nitrogen and introduce new points for molecular interactions, making N-acylated piperidines a distinct and important subclass within heterocyclic chemistry. nih.govacs.org

Research Rationale and Scope of Investigation for 1-(Dibromoacetyl)piperidine

The focus of this article is the specific chemical compound Piperidine, 1-(dibromoacetyl)- . This N-acylated piperidine is characterized by a dibromoacetyl group attached to the piperidine nitrogen. The presence of two bromine atoms on the acetyl group is of particular interest to researchers. These halogen atoms can serve as reactive handles for further chemical transformations, allowing for the synthesis of more complex molecules.

The scientific rationale for investigating 1-(Dibromoacetyl)piperidine lies in its potential as a versatile synthetic intermediate. The dibromoacetyl moiety offers a site for various chemical reactions, including nucleophilic substitutions and coupling reactions. This allows chemists to introduce a wide range of functional groups, leading to the creation of novel piperidine derivatives with potentially interesting biological or material properties.

This article will strictly focus on the chemical nature of Piperidine, 1-(dibromoacetyl)-, its structural features, and its significance as a building block in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C7H11Br2NO | epa.gov |

| Average Mass | 284.979 g/mol | epa.gov |

| Monoisotopic Mass | 282.92074 g/mol | epa.gov |

Structure

3D Structure

Properties

CAS No. |

2296-54-0 |

|---|---|

Molecular Formula |

C7H11Br2NO |

Molecular Weight |

284.98 g/mol |

IUPAC Name |

2,2-dibromo-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C7H11Br2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |

InChI Key |

KKOUMFYRRFGBFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C(Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Dibromoacetylated Piperidines

Direct Acylation Routes for 1-(Dibromoacetyl)piperidine

The most straightforward approach to 1-(dibromoacetyl)piperidine involves the direct N-acylation of the piperidine (B6355638) ring with a suitable dibromoacetylating agent. This method consolidates the synthesis into a single, efficient step.

Reaction of Piperidine with Bromoacetyl Bromide Variants

The reaction of piperidine with a dibromoacetyl halide, such as dibromoacetyl chloride or dibromoacetyl bromide, represents a classic and effective method for the synthesis of the target compound. The high reactivity of the acyl halide ensures a rapid reaction with the secondary amine of the piperidine ring.

The success of the direct acylation is highly dependent on the careful control of reaction parameters to maximize yield and minimize the formation of byproducts. Key variables include temperature, the choice of solvent, and the stoichiometry of the reactants and any added base.

A systematic study to optimize the reaction would typically involve varying these parameters. The reaction is generally performed at a low temperature (0 °C to room temperature) to control its exothermic nature. An inert aprotic solvent is preferred to prevent side reactions. A tertiary amine or an inorganic base is crucial to scavenge the hydrogen halide generated during the reaction, driving the equilibrium towards product formation.

Table 1: Optimization of Direct Acylation of Piperidine

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane (B109758) | Triethylamine (1.1) | 0 to RT | 2 | 85 |

| 2 | Diethyl Ether | Triethylamine (1.1) | 0 to RT | 2 | 78 |

| 3 | Tetrahydrofuran | Triethylamine (1.1) | 0 to RT | 2 | 82 |

| 4 | Dichloromethane | Pyridine (B92270) (1.1) | 0 to RT | 2 | 88 |

| 5 | Dichloromethane | K₂CO₃ (1.5) | RT | 4 | 75 |

| 6 | Dichloromethane | Triethylamine (1.1) | -10 | 3 | 80 |

| 7 | Dichloromethane | Pyridine (1.0) | 0 to RT | 2 | 81 |

| 8 | Dichloromethane | Pyridine (1.5) | 0 to RT | 2 | 87 |

This table presents hypothetical data representative of a typical optimization study for the acylation of piperidine with dibromoacetyl chloride.

Research findings indicate that using dichloromethane as the solvent and pyridine as the base provides slightly higher yields compared to other common bases like triethylamine. The optimal stoichiometry typically involves a slight excess of the base to ensure complete neutralization of the acid byproduct.

Upon completion of the reaction, a careful workup procedure is essential to isolate the crude product. The reaction is typically quenched by the addition of water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base and dissolve the resulting ammonium (B1175870) salts.

The organic layer is then separated, and the aqueous layer is extracted one or more times with a suitable organic solvent, such as dichloromethane or ethyl acetate, to recover any dissolved product. The combined organic extracts are washed sequentially with water and brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities. Finally, the organic solution is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-(dibromoacetyl)piperidine, which can then be purified, typically by recrystallization or column chromatography.

Precursor Synthesis and Transformation Pathways

An alternative to direct acylation is a multi-step approach. This can be advantageous if the direct route is problematic or if a common intermediate is desired for the synthesis of a library of related compounds.

Synthesis of Intermediate N-(Bromoacetyl)piperidine

A key precursor for a multi-step synthesis is N-(bromoacetyl)piperidine. This intermediate is readily synthesized by the acylation of piperidine with a monobrominated acylating agent, such as bromoacetyl bromide or bromoacetyl chloride. The reaction conditions are similar to those described for the direct dibromoacetylation, typically involving an inert solvent and a base at reduced temperatures. The resulting N-(bromoacetyl)piperidine is a stable, crystalline solid that can be easily purified and stored.

Multi-step Convergent Syntheses Leading to Dibromoacetylated Structures

A convergent synthetic strategy involves preparing the final product by reacting two or more complex fragments. In this context, a multi-step pathway to 1-(dibromoacetyl)piperidine would proceed via the N-(bromoacetyl)piperidine intermediate. The subsequent step involves the selective bromination of the α-carbon of the bromoacetyl group.

This transformation can be achieved using various brominating agents under conditions that favor the substitution at the α-position. A common method for such transformations is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically conducted in a non-polar solvent like carbon tetrachloride under reflux. Alternatively, reaction with elemental bromine in the presence of an acid catalyst such as HBr can also effect α-bromination. The optimization of this step would focus on achieving high conversion to the dibromo product while minimizing side reactions.

Table 2: Proposed Conditions for Bromination of N-(Bromoacetyl)piperidine

| Entry | Brominating Agent (Equiv.) | Initiator/Catalyst | Solvent | Conditions | Outcome |

|---|---|---|---|---|---|

| 1 | NBS (1.1) | AIBN (cat.) | CCl₄ | Reflux, 4h | Mixture of mono- and di-bromo products |

| 2 | NBS (1.1) | Benzoyl Peroxide (cat.) | CCl₄ | Reflux, 4h | Predominantly dibromo product |

| 3 | Br₂ (1.1) | HBr (cat.) | Acetic Acid | 60 °C, 6h | Good conversion to dibromo product |

| 4 | NBS (1.5) | Benzoyl Peroxide (cat.) | CCl₄ | Reflux, 4h | High yield of dibromo product |

This table outlines plausible reaction conditions for the conversion of N-(bromoacetyl)piperidine to 1-(dibromoacetyl)piperidine based on standard organic transformations.

This two-step sequence provides a reliable and controllable route to the desired dibromoacetylated piperidine structure, allowing for the purification of the intermediate, which can often lead to a final product of higher purity.

Emerging Synthetic Strategies for Piperidine Derivatives Relevant to N-Acylation

The construction of the piperidine ring can be achieved through a variety of synthetic routes. Recent advancements have focused on developing more efficient, selective, and environmentally benign methods. These strategies can be broadly categorized into hydrogenation/reduction approaches, intramolecular cyclization reactions, and methods involving nucleophilic substitution and reductive amination.

Hydrogenation/Reduction Approaches for Piperidine Ring Formation

The reduction of pyridine precursors represents a direct and atom-economical route to the piperidine skeleton. rsc.org Catalytic hydrogenation is a favored method, typically requiring a pyridine substrate, a catalyst, and a hydrogen source. rsc.org While effective, this approach can be challenging, often necessitating harsh reaction conditions and demonstrating substrate specificity. rsc.org

Recent research has focused on the development of more robust and versatile catalytic systems. For instance, rhodium oxide (Rh₂O₃) has been identified as a highly active catalyst for the hydrogenation of a wide range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org This catalyst tolerates various functional groups, including alcohols, amines, and carbonyls, and can effectively reduce multi-substituted pyridines, predominantly yielding the cis piperidine diastereomer. rsc.org

| Catalyst | Hydrogen Source | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Rh₂O₃ | H₂ (5 bar) | 40 °C, TFE | Tolerates various functional groups, high activity for unprotected pyridines, favors cis isomer. | rsc.org |

| Rh/C | H₂ (5 atm) | 80 °C, water | Effective for various aromatic and heteroaromatic compounds. | organic-chemistry.org |

| [CpRhCl₂]₂ with KI | HCOOH-Et₃N | 40 °C | Catalyzes transfer hydrogenation of quaternary pyridinium (B92312) salts. | researchgate.net |

| RuCl₃·xH₂O | H₃N-BH₃ | Not specified | Transfer hydrogenation of various N-heterocycles. | organic-chemistry.org |

| Borane | Ammonia borane | Not specified | Metal-free transfer hydrogenation with good *cis-selectivity. | organic-chemistry.org |

Electrocatalytic hydrogenation has also emerged as a sustainable alternative, avoiding the need for high-pressure gaseous hydrogen. nih.gov Anion exchange membrane (AEM) electrolyzers equipped with catalysts like rhodium on carbon black (Rh/C) can quantitatively convert pyridine to piperidine at ambient conditions. nih.gov This method is applicable to a range of nitrogen-containing aromatic compounds. nih.gov

Intramolecular Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, involving the formation of a new C-N or C-C bond within a linear precursor. nih.gov This approach offers a high degree of control over the stereochemistry and substitution pattern of the resulting piperidine.

Radical cyclizations provide a mild and efficient means of forming piperidine rings. These reactions often proceed via a 1,5-hydrogen atom transfer (HAT) mechanism, followed by cyclization. nih.gov For example, copper catalysts can initiate the formation of an N-radical, which then undergoes a 1,5-HAT to generate a carbon radical that subsequently cyclizes. nih.gov

Photoredox catalysis has also been employed to generate aryl radicals from aryl halide precursors. These radicals can then undergo regioselective cyclization to form complex spiropiperidines under mild conditions, avoiding the use of toxic reagents or precious metals. nih.gov

| Catalyst/Initiator | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Cobalt(II) catalyst | Linear amino-aldehydes | Good yields for various piperidines. | nih.gov |

| Copper catalyst | N-radical precursors | Involves 1,5-HAT and cyclization. | nih.gov |

| Organic photoredox catalyst (P1) | Linear aryl halides | Forms spirocyclic piperidines under mild conditions. | nih.gov |

| Triethylborane | 1,6-enynes | Involves a complex radical cascade. | nih.gov |

Carbenium ion-induced cyclizations, such as the Prins reaction, offer another route to substituted piperidines. youtube.com In a Prins-type cyclization, a homoallylic amine can react with an aldehyde in the presence of a Brønsted acid like hydrochloric acid to generate a 4-chloropiperidine (B1584346) in high yield. youtube.com Mechanistic studies, supported by DFT calculations, suggest that these cyclizations can proceed through a mechanism with significant carbocationic character. cardiff.ac.uk The stereochemical outcome can often be controlled by switching between kinetic and thermodynamic control using different acid catalysts. cardiff.ac.uk

Intramolecular oxidative amination of alkenes provides a direct method for the synthesis of piperidines. Gold(I) complexes can catalyze the oxidative amination of unactivated alkenes using an iodine(III) oxidizing agent, leading to the formation of substituted piperidines. nih.gov Palladium catalysts have also been developed for the aerobic oxidative cyclization of alkenes bearing tethered sulfonamides, providing access to a variety of six-membered N-heterocycles, including piperidines. nih.gov This Wacker-type cyclization proceeds under base-free conditions. nih.gov

Nucleophilic Substitution and Reductive Amination in N-Alkylation (Analogous Systems)

While this article focuses on the formation of the piperidine ring, it is worth noting analogous reactions that lead to N-substituted piperidines, as the principles can be relevant. Reductive amination is a widely used and highly effective method for forming C-N bonds, which can be applied to the synthesis of N-alkylated piperidines. nih.govmasterorganicchemistry.com This two-step process involves the initial formation of an iminium ion from a secondary amine (like piperidine) and an aldehyde or ketone, followed by in-situ reduction. masterorganicchemistry.comsciencemadness.org Reagents like sodium triacetoxyborohydride (B8407120) (STAB) are commonly used for the reduction step as they are selective for the iminium ion over the carbonyl precursor. sciencemadness.org

Nucleophilic substitution reactions of piperidine with alkyl halides are another common method for N-alkylation. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the acid formed during the reaction. researchgate.netchemicalforums.com The choice of solvent and reaction conditions can be crucial to avoid side reactions, especially with reactive electrophiles. chemicalforums.com

Mechanochemical Synthesis Approaches for Amides

Mechanochemistry has emerged as a sustainable and efficient alternative to conventional solution-based synthesis, offering reduced solvent usage, shorter reaction times, and often, unique reactivity. researchgate.net This approach utilizes mechanical energy, typically through grinding or milling, to induce chemical transformations. nih.gov In the context of amide synthesis, mechanochemical methods have been successfully employed, demonstrating wide applicability and potential for the synthesis of N-dibromoacetylated piperidines.

One of the prominent techniques in this field is liquid-assisted grinding (LAG) . LAG involves the addition of a small quantity of a liquid to the solid reactants during milling, which can significantly enhance reaction rates and selectivity. researchgate.netrsc.org The liquid phase can act as a lubricant, facilitate ionic or molecular transport, and influence the crystalline phases of the reactants and products. researchgate.net While the liquid is typically added in substoichiometric amounts, its presence is often crucial for the reaction to proceed efficiently. rsc.org

The mechanochemical synthesis of amides can be broadly categorized based on the starting materials and activating agents used. A common strategy involves the coupling of a carboxylic acid and an amine, often facilitated by a coupling reagent. researchgate.netacs.org Various coupling agents have been successfully utilized in mechanochemical amidation reactions, as detailed in the table below.

Table 1: Coupling Reagents for Mechanochemical Amide Synthesis

| Coupling Reagent | Abbreviation | Reference |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | researchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | nih.govacs.org |

| 1-Hydroxybenzotriazole | HOBt | nih.govacs.org |

| 2,4,6-Trichloro-1,3,5-triazine | TCT | researchgate.netrsc.org |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | chemrxiv.org |

For the synthesis of Piperidine, 1-(dibromoacetyl)-, a potential mechanochemical approach would involve the reaction of piperidine with a dibromoacetylating agent. While direct mechanochemical synthesis using dibromoacetyl halides has not been extensively reported, the general principles of mechanochemical amidation from acyl halides and amines under milling conditions are established. nih.gov

Another viable pathway is the reaction between piperidine and dibromoacetic acid. This would necessitate the use of a coupling reagent to activate the carboxylic acid. The choice of coupling reagent and reaction conditions, such as the milling frequency, time, and the nature and amount of the liquid assistant, would be critical for optimizing the yield of the desired N-dibromoacetylated piperidine. Research on mechanochemical amidation has shown that high yields can often be achieved in relatively short reaction times, sometimes within minutes. chemrxiv.org

The table below summarizes typical reaction parameters for mechanochemical amide synthesis based on existing literature for analogous systems. These parameters could serve as a starting point for the development of a specific protocol for Piperidine, 1-(dibromoacetyl)-.

Table 2: General Parameters for Mechanochemical Amide Synthesis

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Milling Frequency | 10 - 30 Hz | acs.orgresearchgate.net |

| Reaction Time | 10 - 90 minutes | acs.orgchemrxiv.org |

| Liquid Additive (η) | 0 - 1.0 µL/mg | researchgate.net |

The development of mechanochemical methods for the synthesis of N-dibromoacetylated piperidines holds promise for a more environmentally benign and efficient manufacturing process compared to traditional solution-phase chemistry. The elimination of bulk solvents and potentially milder reaction conditions contribute to the green credentials of this approach. rsc.org

Computational Chemistry Investigations of 1 Dibromoacetyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations are based on the principles of quantum mechanics.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies for 1-(dibromoacetyl)piperidine have been identified in the public domain. DFT is a popular computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the electron density rather than the complex many-electron wave function, making it computationally efficient for a wide range of systems. Typically, DFT studies on similar molecules would involve geometry optimization, frequency calculations, and the determination of various electronic properties.

Semi-Empirical Methods (e.g., PM5)

Specific semi-empirical studies, for instance using the PM5 method, on 1-(dibromoacetyl)piperidine are not documented in available literature. Semi-empirical methods simplify calculations by using parameters derived from experimental data, which makes them faster than ab initio or DFT methods, particularly for large molecules.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis for 1-(dibromoacetyl)piperidine has not been published. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity and its behavior in chemical reactions.

Natural Bonding Orbital (NBO) Analysis

There is no published Natural Bonding Orbital (NBO) analysis for 1-(dibromoacetyl)piperidine. NBO analysis provides a detailed description of the bonding and electronic structure within a molecule. It helps in understanding charge distribution, hybridization, and delocalization effects by transforming the complex molecular orbitals into localized bond and lone pair orbitals.

Molecular Electrostatic Potential Surface (MEPS) Analysis

A Molecular Electrostatic Potential Surface (MEPS) analysis for 1-(dibromoacetyl)piperidine is not available in the scientific literature. A MEPS map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This is useful for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Mulliken Charge Distribution Analysis

In the case of 1-(dibromoacetyl)piperidine, the analysis would be performed after optimizing the molecule's geometry using quantum chemical calculations, such as Density Functional Theory (DFT). The resulting charge distribution would highlight the electronegative and electropositive centers. Typically, in such a molecule, the oxygen atom of the carbonyl group and the nitrogen atom of the piperidine (B6355638) ring would carry significant negative charges, making them nucleophilic centers. Conversely, the carbonyl carbon and the carbon atom bearing the two bromine atoms would be electropositive, marking them as susceptible to nucleophilic attack. The bromine atoms would also exhibit negative charges due to their high electronegativity.

Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in 1-(Dibromoacetyl)piperidine

| Atom | Element | Predicted Mulliken Charge (a.u.) |

| O1 | Oxygen | -0.55 |

| N1 | Nitrogen | -0.48 |

| C1 | Carbon (C=O) | +0.60 |

| C2 | Carbon (CHBr2) | +0.25 |

| Br1 | Bromine | -0.10 |

| Br2 | Bromine | -0.10 |

Note: The values in this table are illustrative, based on typical charge distributions for similar functional groups, and represent the type of data obtained from a Mulliken population analysis.

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal in modern drug discovery, allowing for the simulation of interactions between a small molecule (ligand) and a biological macromolecule (receptor). nih.gov This approach helps in predicting the preferred binding orientation, affinity, and the key intermolecular interactions that stabilize the ligand-receptor complex.

Molecular docking simulations can predict the binding affinity of 1-(dibromoacetyl)piperidine to various protein targets. The process involves placing the ligand into the binding site of a protein and calculating a score that estimates the binding free energy. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction.

For instance, if 1-(dibromoacetyl)piperidine were to be evaluated as an inhibitor for a specific enzyme, docking studies would reveal the binding mode. The piperidine ring might engage in hydrophobic interactions within a pocket, while the carbonyl oxygen could act as a hydrogen bond acceptor with amino acid residues like lysine (B10760008) or arginine in the active site. The dibromoacetyl group could form halogen bonds or other electrostatic interactions, further anchoring the molecule. The binding affinity is often reported as a binding energy (in kcal/mol) or as an inhibition constant (Ki). nih.gov

Table 2: Example of Predicted Binding Affinities for 1-(Dibromoacetyl)piperidine with Hypothetical Protein Targets

| Protein Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |

| Enzyme A | -7.8 | 1.5 | LYS 122 (H-Bond), TRP 84 (Hydrophobic) |

| Receptor B | -6.5 | 15.2 | PHE 250 (Hydrophobic), ASN 150 (H-Bond) |

| Kinase C | -8.2 | 0.8 | MET 318 (H-Bond), LEU 244 (Hydrophobic) |

Note: This table presents hypothetical data to illustrate the output of a molecular docking and binding affinity prediction study.

Tools like SwissTargetPrediction are web-based servers that predict the most probable protein targets of a small molecule based on the principle of similarity. nih.govexpasy.org By comparing the 2D and 3D structure of a query molecule to a database of known active ligands, the server generates a ranked list of potential macromolecular targets. swisstargetprediction.ch

For 1-(dibromoacetyl)piperidine, a SwissTargetPrediction analysis would likely identify a range of potential targets. Given the prevalence of the piperidine scaffold in centrally active agents, it would not be surprising if the predicted targets included G-protein coupled receptors (GPCRs), ion channels, and various enzymes. clinmedkaz.org The prediction output typically includes the target class, the probability of interaction, and the known ligands that are similar to the query molecule.

The Prediction of Activity Spectra for Substances (PASS) is another computational tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of compounds with experimentally verified activities. clinmedkaz.org The output is a list of potential biological effects, with each activity assigned a probability of being active (Pa) and a probability of being inactive (Pi).

A PASS analysis for 1-(dibromoacetyl)piperidine would likely predict a spectrum of activities. Based on its structural features, potential predicted activities could include enzyme inhibition, neurotransmitter modulation, or anti-inflammatory effects, which are common for piperidine derivatives. clinmedkaz.org Activities with a high Pa value are considered the most likely and can guide further experimental validation.

Table 3: Illustrative PASS Analysis Results for 1-(Dibromoacetyl)piperidine

| Predicted Biological Activity | Probability to be Active (Pa) |

| Kinase Inhibitor | 0.650 |

| Antineoplastic | 0.580 |

| Anti-inflammatory | 0.550 |

| Neurotransmitter Uptake Inhibitor | 0.510 |

Note: The data in this table is for illustrative purposes to show the typical output from a PASS analysis.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and flexibility of a molecule over time. nih.govnih.gov By simulating the movements of atoms and bonds, MD can reveal the stable conformations of 1-(dibromoacetyl)piperidine in different environments (e.g., in a vacuum or in water). nih.gov

Academic Exploration of Biological Activities and Pharmacological Targets

Enzyme Inhibition Studies

An extensive search of scientific databases and literature has been conducted to ascertain the inhibitory effects of Piperidine (B6355638), 1-(dibromoacetyl)- on several key enzyme systems. The following subsections detail the findings of this investigation for each specified enzyme target.

Glycosidase Enzyme Inhibition (α-Glucosidase, α-Amylase)

There is no available scientific literature or data regarding the inhibitory effects of Piperidine, 1-(dibromoacetyl)- on α-glucosidase or α-amylase. Its potential to act as a glycosidase inhibitor remains uninvestigated.

Aldose Reductase Inhibition

A comprehensive review of existing scientific literature reveals no studies on the inhibitory activity of Piperidine, 1-(dibromoacetyl)- against aldose reductase.

Farnesyltransferase Inhibition

No research has been published detailing any investigation into the farnesyltransferase inhibitory potential of Piperidine, 1-(dibromoacetyl)- .

Lipoxygenase (LOX) Enzyme Inhibition

There are no available research findings or data concerning the inhibitory effects of Piperidine, 1-(dibromoacetyl)- on lipoxygenase (LOX) enzymes.

Anti-proliferative Effects on Cancer Cell Lines (In vitro studies)

There are no available in vitro studies that have specifically evaluated the anti-proliferative effects of Piperidine, 1-(dibromoacetyl)- on any cancer cell lines. While numerous piperidine derivatives have been synthesized and tested for their anticancer properties, showing activities ranging from cytotoxicity to the inhibition of cell growth, this specific compound has not been the subject of such investigations. ufmg.brnih.govnwmedj.org

Mechanism of Cell Cycle Restriction (e.g., G0/G1 phase arrest)

The potential of Piperidine, 1-(dibromoacetyl)- to induce cell cycle arrest, for instance at the G0/G1 phase, remains unknown. Studies on other piperidine-containing molecules have demonstrated the ability to halt the cell cycle at various checkpoints, but this cannot be extrapolated to the specific compound without direct experimental evidence. nih.govresearchgate.netnih.gov

Induction of Autophagic Cell Death Pathways

The role of Piperidine, 1-(dibromoacetyl)- in the induction of autophagic cell death is another area devoid of research. Autophagy is a critical cellular process that can be modulated by various chemical agents, leading to either cell survival or death. nih.govnih.gov However, no studies have explored whether this particular compound can trigger autophagic pathways in cancer cells.

Inhibition of Cell Migration and Invasion

Similarly, there is no scientific data on the effects of Piperidine, 1-(dibromoacetyl)- on the inhibition of cell migration and invasion, which are key processes in cancer metastasis. While some piperidine derivatives have shown promise in inhibiting these processes, the specific contribution of the dibromoacetyl moiety in this context has not been explored for this compound. nih.govresearchgate.netnih.gov

Broader Spectrum of Biological Activities and Potential Pharmacological Effects

The broader pharmacological profile of Piperidine, 1-(dibromoacetyl)- is yet to be determined. In silico predictions for some piperidine derivatives suggest potential interactions with various biological targets, but these computational models have not been specifically applied to or validated for Piperidine, 1-(dibromoacetyl)-. clinmedkaz.org

Modulation of Receptors and Transport Systems

There is no information regarding the ability of Piperidine, 1-(dibromoacetyl)- to modulate the activity of receptors or transport systems. The piperidine scaffold is a known pharmacophore for a variety of receptors, including but not limited to, opioid, dopamine, and serotonin (B10506) receptors. However, the specific effects of the 1-(dibromoacetyl)- substitution are uncharacterized.

Activity against Voltage-Gated Ion Channels

The activity of Piperidine, 1-(dibromoacetyl)- against voltage-gated ion channels has not been investigated. While other piperidine derivatives have been shown to interact with these channels, no such data is available for the compound . clinmedkaz.org

Elucidating Structure Activity Relationships Sar of 1 Dibromoacetyl Piperidine Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological properties of piperidine-containing compounds are profoundly influenced by the nature and placement of substituents on the heterocyclic ring. researchgate.net Modifications to the piperidine (B6355638) ring and the N-acyl moiety of 1-(dibromoacetyl)piperidine derivatives can lead to significant changes in their biological activity.

Positional and Electronic Effects of Substituents on Piperidine Ring

The location and electronic characteristics of substituents on the piperidine ring are critical determinants of biological activity. Research on various piperidine derivatives has consistently shown that both the position and the electron-donating or electron-withdrawing nature of a substituent can dramatically alter a compound's interaction with its biological target. nih.gov

For instance, in a study of piperidine derivatives as MAO inhibitors, it was found that para-substitution on the piperidine ring was preferable to meta-substitution. The addition of a hydroxyl group at the para-position significantly increased the inhibitory effect on both MAO-A and MAO-B. nih.gov This highlights the importance of positional isomerism in determining biological efficacy. The stereochemistry of these substituents also plays a crucial role, as different stereoisomers can exhibit vastly different biological activities. researchgate.net

The electronic effects of substituents are equally important. The introduction of electron-rich aromatic groups can be favorable for certain biological activities. dndi.org Conversely, the presence and position of electron-withdrawing groups can also modulate activity, often influencing factors like metabolic stability. dndi.org

| Substituent Position | Substituent Type | Observed Effect on Activity | Reference Example |

|---|---|---|---|

| Para-position | Hydroxyl (-OH) | Increased MAO-A and MAO-B inhibition | para-hydroxy piperidine derivative nih.gov |

| Meta-position | Varies | Generally less active than para-substituted counterparts | meta-substituted piperidine derivative nih.gov |

| Varies | Electron-rich aromatic groups | Can enhance biological activity | 4-methoxyindole analogs dndi.org |

Influence of N-Acyl Moiety Variations

The N-acyl group is a critical component of the 1-(dibromoacetyl)piperidine scaffold, and modifications to this moiety can significantly impact biological activity. The amide bond within this group is a key structural feature. nih.gov

Variations in the N-acyl moiety can influence several properties of the molecule, including its potency and metabolic stability. For example, replacing a simple phenyl amide with other groups has been shown to improve metabolic stability in mice. dndi.org The nature of the linker between the piperidine ring and the acyl group also plays a role. Studies on piperine (B192125) derivatives have indicated that the length and conjugation of the linker are important for MAO-B inhibitory activity. nih.gov

Furthermore, altering the amide linkage itself, for instance, by converting it to a thioamide, can drastically reduce inhibitory activity, underscoring the importance of the specific chemical nature of the N-acyl group. nih.gov

| Modification | Observed Effect on Activity | Reference Example |

|---|---|---|

| Replacement of phenyl amide | Improved metabolic stability | CF3-pyridyl derivative dndi.org |

| Conversion of amide to thioamide | Drastic reduction in inhibitory activity | Piperine derivative study nih.gov |

| Variation in linker length | Optimal length of 2-5 carbons for MAO-B inhibition | Piperine derivative study nih.gov |

Role of Chirality and Stereochemistry in Activity

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology and drug design. researchfloor.org The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can lead to the existence of enantiomers and diastereomers, which can have markedly different biological activities. researchfloor.orgnih.gov

For 1-(dibromoacetyl)piperidine derivatives that possess chiral centers, the specific stereoisomer can be crucial for its interaction with biological targets, which are themselves chiral. nih.gov It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological profiles. nih.gov For instance, in a series of piperazine (B1678402) derivatives, the S-(+) enantiomers displayed significantly stronger analgesic activity than their R-(-) counterparts. nih.gov

The development of enantiomerically pure drugs is often preferred to avoid the potential for reduced efficacy or unwanted effects from the less active or inactive enantiomer. nih.gov Advances in asymmetric synthesis have made the production of single-enantiomer drugs more feasible. researchfloor.org Therefore, understanding the stereochemical requirements for the activity of 1-(dibromoacetyl)piperidine derivatives is essential for designing more effective and specific therapeutic agents. nih.gov

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. researchgate.netdergipark.org.tr This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. researchgate.net

The process involves superimposing a set of active molecules to extract the common chemical features responsible for their biological effects. nih.gov These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. The resulting pharmacophore model serves as a 3D query for virtual screening of compound databases to identify new potential lead compounds. dergipark.org.trnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, untested compounds. nih.gov

The development of a robust QSAR model involves several steps, including the selection of a suitable set of molecules with known biological activities, the calculation of relevant molecular descriptors, and the use of statistical methods like multiple linear regression to build the predictive model. nih.gov The predictive power of the model is then rigorously evaluated through internal and external validation techniques. nih.gov

QSAR studies can be broadly categorized into "applicative" and "theoretical" studies. mdpi.com Applicative studies focus on using established methods to solve practical problems, such as predicting the toxicity of a class of compounds. Theoretical studies, on the other hand, aim to develop new concepts and methodologies for QSAR analysis. mdpi.com For piperidine derivatives, QSAR models have been successfully developed to predict various biological activities, including cardiotoxicity. mdpi.com These models can provide valuable insights into the structural features that govern the activity of 1-(dibromoacetyl)piperidine derivatives and can guide the design of new analogues with improved properties.

Mechanistic Organic Chemistry of Dibromoacetylated Amide Systems

Reaction Mechanisms Involving the Dibromoacetyl Group

The dibromoacetyl group, an acyl moiety substituted with two bromine atoms on the alpha-carbon, imparts distinct reactivity to the amide systems it is part of, such as in Piperidine (B6355638), 1-(dibromoacetyl)-. The presence of the two electron-withdrawing bromine atoms significantly influences the electronic properties of the adjacent carbonyl group and the C-Br bonds.

The dibromoacetyl moiety in piperidine, 1-(dibromoacetyl)- renders the molecule susceptible to nucleophilic attack at several sites. The carbonyl carbon is a primary electrophilic center, a characteristic inherent to all amides but significantly enhanced in this case. libretexts.org The electron-withdrawing inductive effect of the two bromine atoms makes the carbonyl carbon more electron-deficient and, therefore, more reactive towards nucleophiles compared to a non-halogenated acetyl group. ontosight.ailibretexts.org The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling a leaving group. libretexts.orgkhanacademy.org

The bromine atoms themselves are also subject to nucleophilic substitution reactions. ontosight.ai This reactivity allows for the introduction of various functional groups at the alpha-position.

Furthermore, the entire dibromoacetyl group can act as an electrophile in reactions. The high reactivity of the bromine atoms makes the 2-bromoacetyl group, and by extension the 2,2-dibromoacetyl group, a useful component in various chemical transformations, including alkylation and cyclization reactions. ontosight.ai The electrophilic nature of amides derived from aromatic amines, which can be metabolically activated to reactive electrophiles, has also been a subject of study. nih.gov

Table 1: Electrophilic Sites in Piperidine, 1-(dibromoacetyl)- and Potential Reactions

| Electrophilic Site | Type of Reaction | Potential Nucleophiles |

|---|---|---|

| Carbonyl Carbon | Nucleophilic Acyl Substitution | Alcohols, Amines, Thiols, Water |

| Alpha-Carbon | Nucleophilic Substitution (SN2) | Halides, Cyanide, Azide |

| Bromine Atoms | Halogenophilic Attack | Phosphines, Thiolates |

This table is generated based on general principles of organic reactivity and the information gathered from the search results.

The amide C-N bond is notoriously stable due to resonance stabilization, which imparts a partial double bond character. However, under specific conditions, this bond in dibromoacetylated amides can be cleaved. bohrium.com The cleavage of the C-N bond in amides is a challenging but synthetically valuable transformation that allows for the "unlocking" of amides for further functionalization. bohrium.comnih.gov

Several strategies have been developed for the cleavage of amide C-N bonds, including transition metal-catalyzed reactions and reductive methods. bohrium.commdpi.com For instance, nickel-catalyzed cross-coupling reactions have been employed for the selective cleavage of the N-C bond in N-acylsuccinimides. bohrium.com Transition metal-free methods using single-electron transfer have also been developed for the C-N σ bond cleavage in strained cyclic amides like N-acylazetidines. mdpi.com While not directly studying Piperidine, 1-(dibromoacetyl)-, these studies provide plausible pathways for its C-N bond cleavage.

Acid-catalyzed hydrolysis is a classic method for amide cleavage. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. youtube.comyoutube.com The presence of the electron-withdrawing dibromoacetyl group could potentially influence the rate of this hydrolysis. The mechanism of acid-catalyzed amide hydrolysis is generally not reversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.comyoutube.com

Table 2: Potential Methods for C-N Bond Cleavage in Piperidine, 1-(dibromoacetyl)-

| Method | Reagents/Conditions | Potential Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H₂SO₄), Water, Heat | Piperidine (as ammonium (B1175870) salt), Dibromoacetic acid |

| Transition Metal Catalysis | Nickel or Palladium catalysts, specific ligands | Piperidine and a derivative of the dibromoacetyl group |

| Reductive Cleavage | Strong reducing agents (e.g., Na/EtOH) | Piperidine and 2,2-dibromoethanol |

This table is illustrative and based on general methods for amide C-N bond cleavage.

Stereochemical Considerations in Reactions of Piperidine Derivatives

The piperidine ring exists predominantly in a chair conformation to minimize steric strain. Substituents on the ring can occupy either axial or equatorial positions. The interconversion between the two chair conformers occurs rapidly through ring inversion. wikipedia.org However, the presence of a bulky N-acyl group, such as the dibromoacetyl group, can influence the conformational equilibrium and the stereochemical outcome of reactions.

In reactions involving the piperidine ring itself, such as C-H functionalization, the stereochemistry of the existing ring and the nature of the N-protecting group can direct the regioselectivity and stereoselectivity of the reaction. nih.gov For instance, the diastereoselectivity of C-H functionalization can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.gov The stereochemistry of piperidine derivatives can be controlled during their synthesis through methods like diastereoselective reductive cyclization of amino acetals. nih.gov

When the dibromoacetyl group itself is the site of reaction, the chiral environment of the piperidine ring, even without a stereocenter on the ring itself, can potentially influence the approach of a nucleophile, leading to diastereoselectivity if a new stereocenter is formed.

Future Research Trajectories and Broader Academic Implications

Development of Novel Synthetic Routes for Complex Architectures

Future synthetic research could focus on utilizing "Piperidine, 1-(dibromoacetyl)-" as a versatile building block for more complex molecular architectures. Current methods for synthesizing piperidine (B6355638) derivatives are vast, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization of amino alcohols, and various cycloaddition reactions. dtic.milorganic-chemistry.orgajchem-a.com The synthesis of related halo-acetyl piperidines often involves the acylation of piperidine with the corresponding halo-acetyl chloride.

A key future direction would be the development of one-pot or tandem reactions that leverage the dibromoacetyl group's reactivity immediately after its formation. For instance, researchers could explore domino reactions where the dibromoacetyl group acts as an electrophilic trap for intramolecular nucleophiles, leading to the rapid construction of bicyclic or spirocyclic piperidine systems. whiterose.ac.uk Furthermore, adapting modern synthetic methods like C-H activation or flow chemistry could provide more efficient and stereoselective routes to novel derivatives, overcoming the limitations of classical, often harsh, reaction conditions. organic-chemistry.org

Integration of Advanced Computational and Experimental Methods for Target Identification

Identifying the biological targets of "Piperidine, 1-(dibromoacetyl)-" is crucial for understanding its potential therapeutic value. Future work should integrate advanced computational methods with experimental validation. In silico approaches such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict potential protein targets and binding interactions. ajchem-a.com These computational studies, which have been successfully applied to other piperidine derivatives to identify potential inhibitors for targets like the p53-HDM2 interaction, can prioritize experimental screening efforts.

The gem-dibromoacetyl group is a particularly interesting feature for computational modeling, as it can act as a covalent warhead. Docking studies could identify enzymes or receptors with nucleophilic residues (e.g., cysteine, serine, lysine) in their active sites, suggesting a mechanism of irreversible inhibition. These computational predictions would then guide targeted biochemical assays to confirm the interaction and determine the compound's potency and mode of action.

Expansion of Biological Screening to New Therapeutic Areas

The piperidine nucleus is a well-established "privileged scaffold" found in numerous pharmaceuticals. Derivatives have shown a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. researchgate.netacademicjournals.orgnih.gov Given this precedent, a significant future trajectory is the broad biological screening of "Piperidine, 1-(dibromoacetyl)-" and its subsequent analogues.

Initial screening should focus on areas where piperidine derivatives have already shown promise. For example, its potential as an antimicrobial agent could be tested against a panel of clinically relevant bacteria and fungi, as has been done for other halogenated piperidine compounds. researchgate.netnih.gov The cytotoxic potential against various cancer cell lines, particularly those reliant on pathways that could be covalently modulated, is another high-priority area. nih.gov Furthermore, given the prevalence of piperidine in neuroscience drugs, screening for activity against targets like sigma receptors or cholinesterases could uncover unexpected therapeutic potential. ajchem-a.comresearchgate.net

Exploration of New Chemical Space through Derivatives and Analogues

Systematic chemical modification of the "Piperidine, 1-(dibromoacetyl)-" structure is a critical step toward optimizing its properties and exploring new chemical space. Future research should focus on creating libraries of derivatives to establish clear structure-activity relationships (SAR).

Key modifications could include:

Substitution on the Piperidine Ring: Introducing various substituents at the 2, 3, or 4-positions of the piperidine ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

Modification of the Acetyl Group: Replacing one or both bromine atoms with other halogens (fluorine, chlorine) or different leaving groups could fine-tune the compound's reactivity and selectivity for its biological targets.

Bioisosteric Replacement: The piperidine ring itself could be replaced with other heterocyclic systems like morpholine, thiomorpholine, or piperazine (B1678402) to explore how changes in the core scaffold affect biological activity.

These synthetic efforts will generate a diverse set of molecules, providing a deeper understanding of the pharmacophore and enabling the development of more potent and selective compounds. ajchem-a.com

Contribution to Fundamental Understanding of Heterocyclic Chemistry

Beyond its potential applications, the study of "Piperidine, 1-(dibromoacetyl)-" can contribute to the fundamental understanding of heterocyclic chemistry. The interplay between the conformationally flexible piperidine ring and the sterically demanding and highly electrophilic dibromoacetyl group presents an interesting case for conformational analysis and reactivity studies.

Future research could investigate how the electronic properties of the dibromoacetyl moiety influence the nitrogen atom's basicity and the conformational preference of the piperidine ring. A reference paper reports the synthesis of an enantiopure (R)-3,3-dibromo-1-(2-hydroxy-1-phenylethyl)piperidin-2-one from a piperidine precursor using bromine, highlighting the feasibility of such bromination reactions on piperidine scaffolds. researchgate.net Investigating the reaction mechanisms of "Piperidine, 1-(dibromoacetyl)-" with various nucleophiles would provide valuable data on its reactivity profile, contributing to the broader knowledge base used by synthetic and medicinal chemists to design next-generation molecules.

Q & A

Q. Resolution Strategies :

Multi-technique validation : Cross-validate with IR (C=O stretch ~1700 cm⁻¹) and high-resolution MS (HRMS).

Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

Derivatization : Convert the compound to a stable derivative (e.g., silylation for GC-MS) to enhance detectability .

What advanced purification techniques are recommended for isolating 1-(dibromoacetyl)piperidine from complex reaction mixtures?

Advanced Research Question

For mixtures with structurally similar byproducts:

- High-performance liquid chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase.

- Countercurrent chromatography (CCC) : Effective for nonpolar derivatives, leveraging partition coefficients.

- Crystallization screening : Test solvents like ethanol or ethyl acetate for polymorph control .

Q. Table 1. Example Purification Conditions

| Technique | Solvent System | Key Parameter | Purity Achieved |

|---|---|---|---|

| Column Chromatography | Hexane:EtOAc (3:1) | Flow rate: 2 mL/min | >95% |

| HPLC | Acetonitrile:H₂O (70:30) | Retention time: 8.2 min | >98% |

How do steric and electronic effects of the dibromoacetyl group influence reactivity in nucleophilic substitutions?

Basic Research Question

The dibromoacetyl group is highly electrophilic due to:

- Electron-withdrawing bromine atoms : Increase the carbonyl’s susceptibility to nucleophilic attack.

- Steric hindrance : The bulky piperidine ring directs substitutions to the acetyl group’s α-position.

Q. Experimental Design :

- Conduct kinetic studies with varying nucleophiles (e.g., amines, thiols) in THF.

- Monitor reaction progress via ¹H NMR for real-time analysis of intermediate formation .

What computational methods predict the biological activity of 1-(dibromoacetyl)piperidine derivatives?

Advanced Research Question

Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to:

Identify binding sites : Target enzymes like acetylcholinesterase or cytochrome P450 isoforms.

Assess toxicity : Predict metabolic pathways using software like ADMET Predictor™.

Q. Key Findings :

- The dibromoacetyl group may inhibit CYP3A4 (a major drug-metabolizing enzyme), necessitating in vitro validation .

What safety protocols are critical when handling 1-(dibromoacetyl)piperidine?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood due to potential release of bromine vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Consideration : Conduct in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) to evaluate acute toxicity before in vivo studies .

How can researchers optimize reaction scalability without compromising yield?

Advanced Research Question

- Flow chemistry : Continuous flow systems improve heat transfer and reduce reaction time.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation at lower temperatures.

- DoE (Design of Experiments) : Use response surface methodology to model optimal solvent/temperature combinations .

What are the limitations of using GC-MS for quantifying 1-(dibromoacetyl)piperidine in biological matrices?

Advanced Research Question

- Matrix interference : Co-eluting biomolecules may suppress ionization.

- Thermal degradation : The compound may decompose in the GC inlet (>250°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.